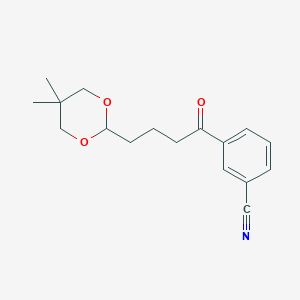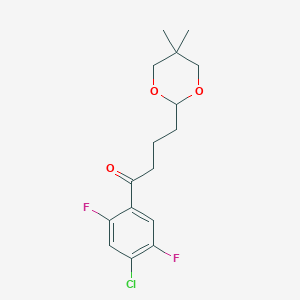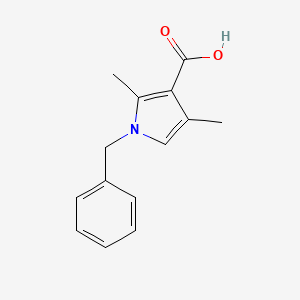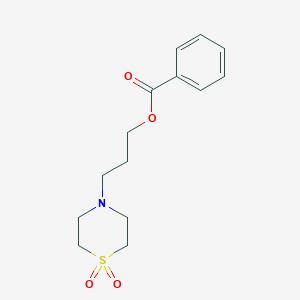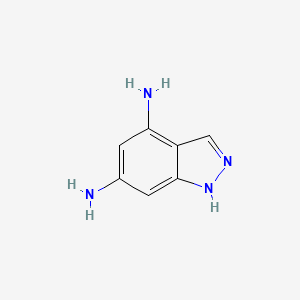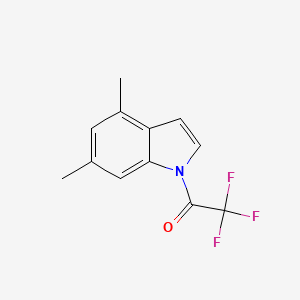
4,6-Dimethyl-1-trifluoroacetylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1-trifluoroacetylindole (4,6-DMTFI) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. It is a trifluoroacetylated indole derivative and has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 4,6-DMTFI has also been used in the development of fluorescent probes for imaging and sensing applications.
Aplicaciones Científicas De Investigación
Synthesis of Fused Fluorinated Heterocycles
4,6-Dimethyl-1-trifluoroacetylindole serves as a novel precursor for the synthesis of fused fluorinated heterocycles, offering a pathway to 8H-[4,5-b]indolopyrimidines with significant yields. The introduction of this compound has enabled the discovery of CF3-containing 5H-[3,2-d]indolopyrimidines, previously unknown in the realm of fluorinated heterocycles, demonstrating its importance in expanding the scope of fluorine chemistry and heterocyclic compound synthesis (Chunikhin, 2019).
Catalyst-Free Synthesis Approach
In a broader context of efficient synthesis methods, 4,6-Dimethyl-1-trifluoroacetylindole is part of studies exploring catalyst-free approaches for the preparation of polyfluoroalkyl-substituted compounds. A particular study highlights an efficient, catalyst-free method for producing 5-polyfluoroalkyl-1,2,4-triazole-3-thiones, emphasizing the role of such compounds in simplifying and making more accessible the synthesis of fluorinated chemicals, which are crucial in various applications including pharmaceuticals and agrochemicals (Holovko-Kamoshenkova et al., 2022).
Propiedades
IUPAC Name |
1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBSFAXMGMRPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646542 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-trifluoroacetylindole | |
CAS RN |
75934-42-8 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

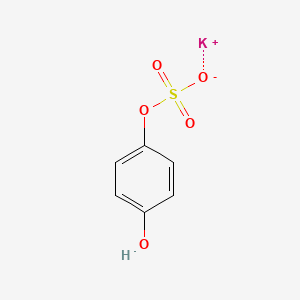
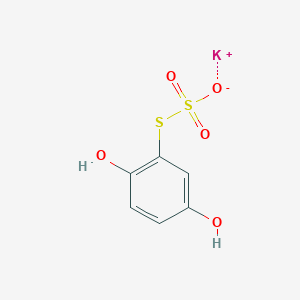
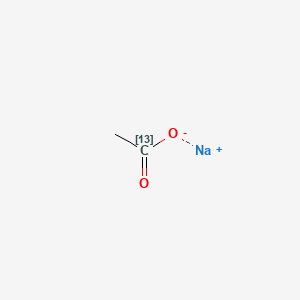
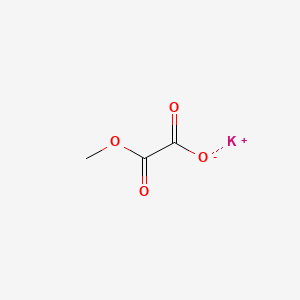
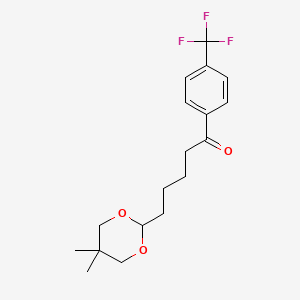
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)
